N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693473
InChI: InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-9-8-12(10-14(13)18)24(20,21)19(5)11-6-7-11/h8-11H,6-7H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F
Molecular Formula: C16H23BFNO4S
Molecular Weight: 355.2 g/mol

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC13693473

Molecular Formula: C16H23BFNO4S

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide -

Specification

Molecular Formula C16H23BFNO4S
Molecular Weight 355.2 g/mol
IUPAC Name N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-9-8-12(10-14(13)18)24(20,21)19(5)11-6-7-11/h8-11H,6-7H2,1-5H3
Standard InChI Key HUJPSFWNHHCAJP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₂₃BFNO₄S and a molecular weight of 355.2 g/mol . Its IUPAC name reflects its substitution pattern: N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Key structural components include:

  • A benzenesulfonamide core with fluorine at the 3-position.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.

  • N-Methyl and N-cyclopropyl substitutions on the sulfonamide nitrogen .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight355.2 g/mol
Boiling Point (predicted)465.8 ± 47.0 °C (760 Torr)
Density (predicted)1.23 ± 0.1 g/cm³
AppearanceSolid (yellow)
Storage ConditionsSealed, refrigerated (2–8 °C)

Spectroscopic and Computational Data

  • InChI Key: HUJPSFWNHHCAJP-UHFFFAOYSA-N .

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F .

  • The boronate ester’s tetrahedral geometry and steric bulk from pinacol methyl groups enhance stability, making it suitable for cross-coupling reactions .

Synthesis and Reactivity

Reactivity Profile

The pinacol boronate ester enables Suzuki-Miyaura cross-coupling with aryl halides, forming biaryl systems critical in drug scaffolds . The fluorine atom offers sites for further electrophilic substitution or hydrogen-bonding interactions in target binding .

Pharmaceutical and Industrial Applications

Kinase Inhibition

Structural analogs of this compound are documented as p38 mitogen-activated protein (MAP) kinase inhibitors, with potential applications in treating inflammatory diseases . The sulfonamide group chelates ATP-binding pockets, while the boronate ester may serve as a prodrug moiety .

Table 2: Comparative Activity of Related Sulfonamides

CompoundTargetIC₅₀ (nM)Source
SaxagliptinDPP426
SUVN-911α4β2 nAChR<10
Analogous Boronate-Sulfonamidep38 MAP kinasePending

Intermediate in Drug Synthesis

The compound’s boronate group is pivotal in constructing biaryl drug candidates, such as protease inhibitors and antipsychotics . For example, similar structures are intermediates in synthesizing boceprevir analogs .

Research Directions and Challenges

Enantioselective Synthesis

Recent advances in palladium-catalyzed asymmetric C–H activation (e.g., hydrocyclopropanation) could enable enantioselective routes to cyclopropane-bearing analogs, enhancing therapeutic specificity .

Prodrug Development

The boronate ester’s hydrolysis to boronic acid under physiological conditions suggests utility as a prodrug, though stability studies in biological matrices are needed .

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